molecular formula C16H12ClN B11858781 4-[(4-Chlorophenyl)methyl]isoquinoline CAS No. 104755-77-3

4-[(4-Chlorophenyl)methyl]isoquinoline

Cat. No.: B11858781
CAS No.: 104755-77-3
M. Wt: 253.72 g/mol
InChI Key: HBOJMKPCCWSERF-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline The compound 4-(4-Chlorobenzyl)isoquinoline features a benzyl group substituted with a chlorine atom at the para position, attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)isoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals to produce isoquinolines by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including 4-(4-Chlorobenzyl)isoquinoline, often involves large-scale synthesis using efficient catalytic processes. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: 4-bromo-isoquinoline.

Scientific Research Applications

4-(4-Chlorobenzyl)isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

CAS No.

104755-77-3

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]isoquinoline

InChI

InChI=1S/C16H12ClN/c17-15-7-5-12(6-8-15)9-14-11-18-10-13-3-1-2-4-16(13)14/h1-8,10-11H,9H2

InChI Key

HBOJMKPCCWSERF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl

Origin of Product

United States

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